(2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone

Medicinal Chemistry SAR studies Lead optimization

As the unsubstituted parent compound (MW 364.47) in the 2-(phenylamino)thiazol-4-yl phenylpiperazine methanone series, CAS 1105228-33-8 serves as the essential zero-substitution reference standard for systematic SAR exploration. Unlike its 4-methoxyphenyl (CAS 1105228-49-6, MW 394.5) and 2-methoxyphenyl (CAS 1105218-76-5, MW 394.5) analogs, the absence of ring substituents eliminates confounding variables, enabling quantitative attribution of AChE/BuChE inhibitory potency shifts and anti-inflammatory activity changes to specific structural modifications. Procure as the unsubstituted control to anchor analog screening panels and kinase profiling campaigns.

Molecular Formula C20H20N4OS
Molecular Weight 364.47
CAS No. 1105228-33-8
Cat. No. B2525868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone
CAS1105228-33-8
Molecular FormulaC20H20N4OS
Molecular Weight364.47
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4
InChIInChI=1S/C20H20N4OS/c25-19(18-15-26-20(22-18)21-16-7-3-1-4-8-16)24-13-11-23(12-14-24)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,21,22)
InChIKeyAMMSEOXBCWZGEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1105228-33-8 – Unsubstituted Thiazole-Phenylpiperazine Scaffold for Dual Cholinesterase and Anti-Inflammatory Screening


(2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone (CAS 1105228-33-8) is a synthetic small molecule (C₂₀H₂₀N₄OS, MW 364.47) combining a 2-phenylaminothiazole core with a 4-phenylpiperazine carbonyl moiety . It serves as the unsubstituted parent compound within a series of thiazole-piperazine analogs where structural modifications on the phenylpiperazine ring (e.g., methoxy, methyl, chloro substituents) yield derivatives such as CAS 1105228-49-6 and CAS 1105218-76-5 . The thiazole-piperazine scaffold class is recognized in peer-reviewed literature for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition relevant to Alzheimer's disease research, as well as for anti-inflammatory activity [1][2].

Why Substitution on the Phenylpiperazine Ring Alters Physicochemical and Pharmacological Profiles of the 1105228-33-8 Core


Within the thiazole-phenylpiperazine class, even minor substituent changes on the terminal phenyl ring produce measurable shifts in molecular weight, lipophilicity, and biological activity. The unsubstituted compound 1105228-33-8 (MW 364.47) differs from its 4-methoxyphenyl analog (CAS 1105228-49-6, MW 394.5) and 2-methoxyphenyl analog (CAS 1105218-76-5, MW 394.5) by a ΔMW of +30 Da, which alters both logP and hydrogen-bonding capacity . Published SAR on related thiazole-piperazine series demonstrates that the nature and position of aryl substituents directly modulate AChE inhibitory potency—compounds with 4-methoxy and 3-methyl substituents achieved IC₅₀ values of 0.268 μM and 0.286 μM respectively, while other substitution patterns in the same series yielded substantially weaker inhibition [1]. These data confirm that generic interchange of the phenylpiperazine substituent is not scientifically sound without explicit head-to-head comparative data.

Quantitative Differentiation Evidence: 1105228-33-8 vs. Closest Analogs and Class Benchmarks


Molecular Weight Advantage: 1105228-33-8 as the Lightest Phenylpiperazine Parent Compound in Its Analog Series

CAS 1105228-33-8 (MW 364.47) is the structurally simplest member of the 2-(phenylamino)thiazol-4-yl phenylpiperazine methanone series, with no additional substituents on either phenyl ring . Compared to its closest commercially available analogs—the 4-methoxyphenyl derivative CAS 1105228-49-6 (MW 394.5, ΔMW +30.0 Da) and the 2-methoxyphenyl derivative CAS 1105218-76-5 (MW 394.5, ΔMW +30.0 Da)—1105228-33-8 offers a lower molecular weight and reduced lipophilicity, which are favorable starting points for fragment-based drug discovery and scaffold-hopping campaigns . This molecular weight difference is meaningful in the context of lead-likeness guidelines where MW ≤ 350–400 is preferred.

Medicinal Chemistry SAR studies Lead optimization

Anti-Inflammatory Activity Range: Class-Level Evidence for Thiazolyl-N-Phenyl Piperazines in the Carrageenin Paw Edema Model

A series of thiazolyl-N-phenyl piperazines—structurally closely related to 1105228-33-8—was evaluated in the carrageenin-induced mouse paw edema model, demonstrating anti-inflammatory activity ranging from 44% to 74.1% inhibition [1]. In a more recent study, novel piperazine derivatives incorporating thiazole scaffolds exhibited anti-inflammatory activity ranging from 60% to 75% inhibition, with the most potent compound (8b) achieving 75% inhibition [2]. These data establish a class-level benchmark for anti-inflammatory potency that contextualizes the potential profile of 1105228-33-8, although direct assay data for this specific CAS number remain absent from the published literature.

Anti-inflammatory In vivo pharmacology NSAID alternatives

AChE Inhibitory Potential: Class-Level Benchmarking Against Donepezil and Related Thiazole-Piperazine Derivatives

Published studies on structurally related thiazole-piperazine compounds provide quantitative AChE inhibition benchmarks. Nasr et al. (2024) reported thiazole-clubbed piperazine derivatives with hAChE IC₅₀ values at submicromolar concentrations, with compound 10 achieving IC₅₀ = 0.151 μM and compounds 10/20 showing hBuChE IC₅₀ of 0.135 and 0.103 μM respectively, alongside Aβ₁₋₄₂ aggregation inhibition and metal chelation [1]. Separately, 4-substituted phenyl-2-(4-substituted phenylpiperazine-1-yl)thiazole derivatives yielded AChE IC₅₀ values of 1.15–3.45 μM (compounds 4m: 1.15 μM, 4b: 1.31 μM, 4l: 1.34 μM), compared to the standard drug donepezil [2]. Thiazole-piperazine sulphonamide hybrids achieved AChE IC₅₀ values of 2.14–2.99 μM (compounds 8c, 8e, 8g) [3]. These class-level data indicate that the thiazole-piperazine scaffold is capable of low-micromolar to submicromolar AChE inhibition, though no direct IC₅₀ measurement for CAS 1105228-33-8 has been published in peer-reviewed literature.

Alzheimer's disease Cholinesterase inhibition CNS drug discovery

Patent Coverage Confirms Scaffold Relevance Across NF-κB and Kinase Inhibition Applications

The thiazole-phenylpiperazine scaffold encompassing 1105228-33-8 is covered by international patent filings. J-GLOBAL Patent ID 200903011692064868 (WO2008505172, filed 2005) claims compounds of Formula (I) that include this structural class for therapeutic applications [1]. Additionally, US Patent 20020151554 (diaminothiazoles having antiproliferative activity) covers structurally related 2-aminothiazole derivatives incorporating piperazinyl-phenylamino motifs as Cdk4 inhibitors for solid tumor treatment [2]. The broader anilinopiperazine class is also claimed in patents for protein kinase inhibition (US8227605) [3]. This patent landscape confirms that the scaffold of 1105228-33-8 is recognized as pharmacologically relevant by multiple independent research organizations, distinguishing it from unpatented or underexplored chemical space.

NF-κB inhibition Kinase inhibition Intellectual property

Commercial Availability and Purity: 95%+ Specification from Non-Excluded Supplier

CAS 1105228-33-8 is commercially available from CheMenu (Catalog No. CM1013346) with a specified purity of ≥95% as determined by the supplier's QC protocols . Kuujia.com also lists this compound under its IUPAC name N-phenyl-4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-amine [1]. In contrast, structurally similar compounds such as CAS 1105228-49-6 and CAS 1105218-76-5 are listed on ChemSrc but without explicit purity specifications from the database entries reviewed . For procurement purposes, the availability of 1105228-33-8 from multiple non-excluded commercial sources with documented purity specifications reduces sourcing risk.

Chemical procurement Screening libraries Quality control

Recommended Application Scenarios for 1105228-33-8 Based on Available Evidence


Baseline Compound for Structure-Activity Relationship (SAR) Studies in Thiazole-Piperazine Series

As the unsubstituted parent compound in the 2-(phenylamino)thiazol-4-yl phenylpiperazine methanone series, 1105228-33-8 serves as the logical reference standard for systematic SAR exploration. Its MW of 364.47 and absence of ring substituents eliminate confounding variables when comparing the effect of methoxy, chloro, methyl, or other substituent additions on biological activity . Researchers synthesizing or procuring analog series should include 1105228-33-8 as the zero-substitution control to enable quantitative attribution of potency shifts to specific structural modifications.

Cholinesterase-Targeted Screening in Alzheimer's Disease Drug Discovery Programs

Multiple peer-reviewed studies confirm that the thiazole-piperazine scaffold class achieves AChE inhibition in the low micromolar to submicromolar range (class-level IC₅₀ range: 0.151–3.45 μM across different subseries), with some derivatives also demonstrating BuChE inhibition and Aβ aggregation inhibitory activity [1][2]. 1105228-33-8 is appropriate for inclusion in cholinesterase inhibition screening panels, with the caveat that its specific IC₅₀ value has not been published and must be experimentally determined. The compound may also be evaluated for dual AChE/BuChE selectivity profiling.

Anti-Inflammatory Screening Using Carrageenin-Induced Edema Models

The thiazolyl-N-phenyl piperazine class has demonstrated anti-inflammatory activity in the range of 44–74.1% inhibition in the carrageenin-induced mouse paw edema model, with more recent piperazine-thiazole derivatives achieving 60–75% inhibition [3][4]. 1105228-33-8 should be considered for anti-inflammatory screening panels, particularly in programs seeking non-acidic NSAID alternatives, given the basic character of the piperazine moiety. Direct comparative data against indomethacin or other reference NSAIDs remain to be generated for this specific compound.

Kinase Inhibition and Antiproliferative Screening Based on Patent-Disclosed Scaffold Activity

The scaffold of 1105228-33-8 overlaps with patent claims for Cdk4 inhibition (US20020151554) and broader protein kinase inhibition (US8227605), with the diaminothiazole patent specifically mentioning utility against breast, lung, colon, and prostate tumors [5][6]. While no direct kinase profiling data are available for 1105228-33-8, the compound may be included in kinase panel screens and antiproliferative assays against these tumor types, with the understanding that any hits require confirmation through orthogonal assays.

Quote Request

Request a Quote for (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.